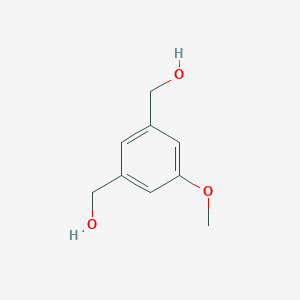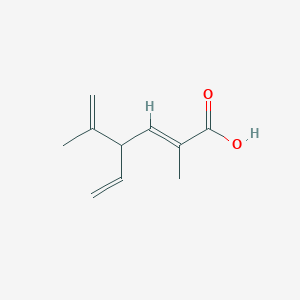
1-甲基-4-氧代-1,4-二氢喹啉-3-羧酸
描述
1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (MOQC) is an organic compound belonging to the quinoline class of molecules. It is a colorless crystalline solid with a melting point of 118–120 °C. MOQC is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, MOQC has been studied for its potential applications in the fields of biochemistry and physiology.
科学研究应用
抗菌应用
1-甲基-4-氧代-1,4-二氢喹啉-3-羧酸衍生物已被广泛研究其抗菌性能。例如,某些衍生物已证明对一系列革兰氏阳性和阴性细菌具有强效的抗菌活性,包括挑战性菌株如铜绿假单胞菌(Miyamoto et al., 1990)。另一项研究发现类似化合物,特别是7-(反式-3-氨基-4-甲基-1-吡咯啉基)-1-环丙基-1,4-二氢-6-氟-8-甲基-4-氧喹啉-3-羧酸,对这两种细菌表现出高效的抗菌活性(Miyamoto et al., 1990)。
抗癌活性
还对1-甲基-4-氧代-1,4-二氢喹啉-3-羧酸衍生物的抗癌性能进行了研究。一项研究合成了新的衍生物,并评估了它们对乳腺癌MCF-7细胞系的抗癌效果,其中几种化合物显示出显著的活性(Gaber et al., 2021)。
单光子发射计算机断层扫描(SPECT)研究的放射合成
该化合物还被用于合成放射标记衍生物,用于单光子发射计算机断层扫描(SPECT)研究,特别是用于人脑中N-甲基-D-天冬氨酸受体研究(Dumont & Slegers, 1996)。
化学合成和分析
一些研究集中在1-甲基-4-氧代-1,4-二氢喹啉-3-羧酸的各种衍生物的化学合成和结构分析上。例如,对相关化合物中腈基的水解研究为这些化合物的化学位移和键合相互作用提供了见解(Basafa et al., 2021)。
潜在利尿性能
已合成并研究了该化合物的一些衍生物,用于其潜在的利尿性能。对肾脏的尿液功能进行的调查表明这些化合物的结构与利尿活性之间可能存在关系(Ukrainets et al., 2008)。
作用机制
Target of Action
1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a novel HIV-1 integrase strand transfer inhibitor . HIV-1 integrase is an enzyme that enables the integration of viral DNA into the host cell’s genome, a critical step in the HIV replication cycle. By inhibiting this enzyme, the compound prevents the virus from replicating and spreading to new cells.
Mode of Action
The compound interacts with the HIV-1 integrase enzyme, inhibiting its function . .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HIV replication cycle . By inhibiting the HIV-1 integrase enzyme, the compound disrupts the integration of viral DNA into the host cell’s genome, effectively halting the replication of the virus .
Result of Action
The inhibition of the HIV-1 integrase enzyme by 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid results in the prevention of viral DNA integration into the host cell’s genome . This halts the replication of the virus, preventing the infection from spreading to new cells.
生化分析
Biochemical Properties
1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid plays a crucial role in biochemical reactions by inhibiting specific enzymes. It interacts with HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host genome This interaction inhibits the strand transfer activity of the integrase, thereby preventing the replication of the virus
Cellular Effects
The effects of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid on various types of cells and cellular processes are significant. This compound influences cell function by inhibiting the activity of HIV-1 integrase, leading to a reduction in viral replication . It also affects cell signaling pathways and gene expression by interfering with the integration of viral DNA into the host genome. This disruption can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exerts its effects through binding interactions with HIV-1 integrase. The compound binds to the active site of the enzyme, inhibiting its strand transfer activity This inhibition prevents the integration of viral DNA into the host genome, thereby blocking viral replication
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid remains stable under specific conditions, but its degradation can lead to a reduction in its inhibitory activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding the temporal dynamics of this compound.
Dosage Effects in Animal Models
The effects of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits HIV-1 integrase activity without causing significant toxic effects . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular processes. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes metabolic transformations that can affect its inhibitory activity and overall efficacy . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on HIV-1 integrase . Targeting signals and post-translational modifications play a role in directing the compound to these subcellular locations, highlighting the importance of understanding its localization for optimizing its therapeutic potential.
属性
IUPAC Name |
1-methyl-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-6-8(11(14)15)10(13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHKMAPRABNYBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352143 | |
| Record name | 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18471-99-3 | |
| Record name | 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions the synthesis of 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (4) as a product of hydrolysis. What is the significance of this finding?
A1: The hydrolysis of 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile (2) under acidic conditions leading to a mixture of 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide (3) and 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (4) is significant for several reasons []:
Q2: The study utilized Density Functional Theory (DFT) calculations. How did this contribute to the understanding of 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (4)?
A2: DFT calculations at the M06-2X/6-311+G(d,p) level of theory were employed to predict the 1H NMR chemical shifts of compound (4) []. The close agreement between the calculated and experimentally determined chemical shifts provided strong evidence for the accuracy of the optimized molecular geometries obtained through these calculations. This confirmation is essential for:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





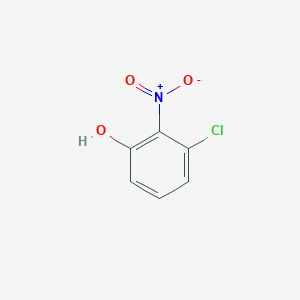

![Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B96776.png)

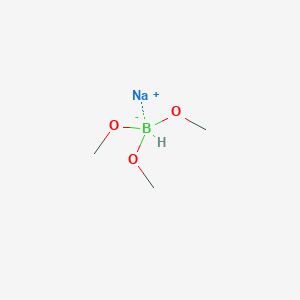
![N-[N-[(Phenylmethoxy)carbonyl]-L-leucyl]-L-methionine](/img/structure/B96783.png)

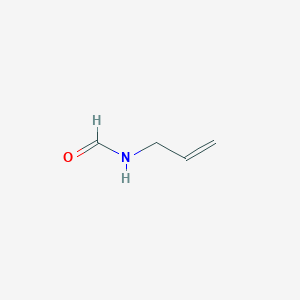

![1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane](/img/structure/B96788.png)
